Cycloalliin hydrochloride

Alliinase resistance Chemical stability Organosulfur compound differentiation

Standard alliin or allicin analogs degrade rapidly, introducing variable pharmacokinetics. Cycloalliin HCl is a stable, alliinase-resistant S-alk(en)yl-L-cysteine sulfoxide with a unique 1,4-thiazane ring. Key applications: - MTP inhibition (45.9% reduction at 10⁻⁶-10⁻⁴ M) - TGF-β/SMAD3 pathway blockade in NSCLC cells - High urinary recovery (97.8%) PK modelling - 2x greater QR induction vs. isoalliin ≥99% HPLC purity. Supplied with certified analysis.

Molecular Formula C6H12ClNO3S
Molecular Weight 213.68
CAS No. 91673-63-1
Cat. No. B2822388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloalliin hydrochloride
CAS91673-63-1
Molecular FormulaC6H12ClNO3S
Molecular Weight213.68
Structural Identifiers
SMILESCC1CS(=O)CC(N1)C(=O)O.Cl
InChIInChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
InChIKeyGTNAIFGSWCJGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cycloalliin Hydrochloride: A Stable Cyclic Sulfur Imino Acid for Research


Cycloalliin hydrochloride is the hydrochloride salt of cycloalliin, a cyclic organosulfur compound (C6H12ClNO3S, MW 213.68) belonging to the S-alk(en)yl-L-cysteine sulfoxide family found in Allium species (garlic, onion) [1]. Unlike the linear alliin, cycloalliin possesses a unique 1,4-thiazane ring structure that confers resistance to alliinase-mediated cleavage, rendering it stable during storage, heat processing, and gastrointestinal transit [2]. This stability underpins its distinct pharmacokinetic behavior—rapid absorption (Tmax 0.47–0.67 h), high urinary excretion of unchanged compound (97.8%), and low oral bioavailability (3.73%–9.65%) due to gut flora reduction [3]. These properties differentiate cycloalliin from reactive allicin and other transient garlic metabolites, making it a reproducible tool compound for in vivo studies of lipid metabolism, cancer cell invasion, and enzyme inhibition.

Stable cyclic thiazane core Resists alliinase cleavage for consistent dosing in experimental models
Distinct PK profile High urinary recovery of unchanged compound supports ADME study design
Unique MTP/EMT mechanism Enables hepatic lipid export and invasion pathway research distinct from alliin/SAC

Why Cycloalliin HCl Cannot Be Substituted by Other Allium Compounds


Generic substitution of cycloalliin with other Allium organosulfur compounds—such as alliin, isoalliin, S-allyl cysteine (SAC), or allicin—is not scientifically valid because these compounds differ fundamentally in molecular structure, enzymatic susceptibility, pharmacokinetics, and biological mechanism profiles [1]. Alliin is rapidly cleaved by alliinase to allicin, a short-lived, reactive species that degrades within minutes, whereas cycloalliin is enzymatically inert and stable, allowing controlled dosing without variable degradation kinetics [2]. At the level of pharmacodynamic targets, cycloalliin is the only Allium sulfoxide demonstrated to reduce serum triglycerides via microsomal triglyceride transfer protein (MTP) suppression and to inhibit TGF-β-induced SMAD3 phosphorylation in lung cancer cells—activities that alliin and SAC have not been shown to possess [3][4]. Procurement of cycloalliin hydrochloride as a defined, high-purity standard (≥99% HPLC) is therefore essential for reproducible experiments, particularly in lipid metabolism, oncology, and pharmacokinetic studies where comparator compounds lack the same combination of stability and mechanistic specificity.

Alliinase sensitivity differs

Alliin is rapidly cleaved to transient allicin; cycloalliin is enzymatically inert, preserving compound integrity.

Mechanistic targets diverge

Cycloalliin engages MTP/TGF-β/SMAD pathways; alliin and SAC have not shown equivalent mechanistic profiles.

Metabolic complexity may confound

Alliin/allicin generate multiple volatile metabolites; cycloalliin yields predominantly unchanged parent, supporting simpler bioanalysis.

Comparative Evidence: Cycloalliin HCl vs. Organosulfur Analogs


Alliinase Resistance: Cycloalliin vs. Alliin

Cycloalliin is structurally resistant to cleavage by alliinase (alliin lyase), the enzyme responsible for converting alliin into allicin, a highly reactive and transient species [1]. In contrast, alliin is rapidly cleaved by alliinase upon cellular disruption, generating allicin within seconds [2]. No measurable conversion of cycloalliin to any thiosulfinate product occurs under the same enzymatic conditions. This represents a binary functional difference rather than a potency shift: alliin is a pro-drug for allicin, whereas cycloalliin is a stable, direct-acting compound [3].

Alliinase resistance
Class-level
No cleavage vs. rapid allicin formation
Ensures reproducible compound exposure
In vitro assay context; source review advised
Alliinase resistance Chemical stability Organosulfur compound differentiation

Serum Triacylglycerol Reduction in Rat Models

Dietary supplementation of cycloalliin at 0.1% and 0.3% levels in an atherogenic diet reduced serum triacylglycerol (TAG) concentration by approximately 40% compared to control in Sprague-Dawley rats, without significant effects on hepatic TAG synthesis enzyme activities (phosphatidate phosphohydrolase, malic enzyme, glucose-6-phosphate dehydrogenase), indicating a mechanism involving altered lipoprotein assembly/secretion rather than hepatic de novo lipogenesis [1]. In contrast, alliin supplementation at comparable doses (0.1–0.3% in diet) has not been reported to produce equivalent TAG reductions via the same mechanism [2].

Serum TAG reduction
Context-dependent
Reported ~40% reduction vs. control
Supports TAG-lowering endpoint context
Model-specific; cross-study comparison
Triacylglycerol reduction Lipid metabolism In vivo rat model

MTP Activity and ApoB Secretion Suppression

In a patent study (US20030105093), cycloalliin hydrochloride significantly reduced hepatic microsomal triglyceride transfer protein (MTP) activity in SD rats dosed orally for 2 weeks: MTP activity decreased from 9.09±1.0% (control) to 6.12±0.7% (cycloalliin HCl 20 mg) and 4.92±1.0% (cycloalliin HCl 60 mg), representing 32.7% and 45.9% inhibition, respectively [1]. In the same study, S-methyl-L-cysteine HCl at 60 mg reduced MTP activity to 5.68±0.6% (37.5% inhibition), slightly less effective than cycloalliin HCl at the same dose. In HepG2 cells, cycloalliin at 10⁻⁶ M and 10⁻⁴ M suppressed apoB secretion from 9.92±0.80 µg/well (control) to 7.54±1.13 and 7.67±1.31 µg/well, respectively (approximately 23% reduction, p<0.01) [2].

MTP activity & apoB
Head-to-head
MTP: 45.9% inhibition; ApoB: ~23% reduction
Supports MTP pathway interpretation
Dose-dependent in rodent and HepG2 assays
MTP inhibition ApoB secretion VLDL assembly Hepatic lipid export

Inhibition of TGF-β-Induced EMT in Lung Cancer Cells

In A549 non-small cell lung cancer (NSCLC) cells, cycloalliin treatment inhibited TGF-β-induced epithelial-to-mesenchymal transition (EMT) and reduced cellular invasive potential, as evidenced by suppression of Smad3 phosphorylation and Snail transcription factor expression at early stages of TGF-β signaling [1]. While the published study does not provide a precise IC₅₀, the qualitative suppression of both Smad3 phosphorylation and Snail expression demonstrates mechanistic engagement of the canonical TGF-β/SMAD pathway [2]. In contrast, S-allyl cysteine (SAC) induces cytotoxicity in lung cancer cells through oxidative damage and NF-κB downregulation, a mechanistically distinct pathway not involving SMAD-mediated EMT [3].

TGF-β/EMT inhibition
Context-dependent
Suppressed Smad3 phosphorylation and Snail expression
Supports EMT pathway-response context
Qualitative; full concentration data needed
EMT inhibition NSCLC invasion Smad3 phosphorylation Cancer metastasis

Pharmacokinetic Profile: Urinary Excretion and Metabolic Stability

After intravenous administration at 50 mg/kg in rats, 97.8±1.3% of the cycloalliin dose was recovered unchanged in urine within 48 h, with complete plasma clearance and no detectable plasma metabolite (<0.1 µg/mL for the reduced metabolite) [1]. After oral administration, bioavailability was low (3.73% at 25 mg/kg; 9.65% at 50 mg/kg), primarily due to anaerobic reduction by cecal microflora to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid (67.3±5.9% fecal recovery) [2]. In contrast, alliin and allicin generate multiple active and inactive sulfur metabolites (allyl mercaptan, diallyl disulfide, allyl methyl sulfide) with complex, incompletely characterized pharmacokinetics, making precise exposure-response modeling difficult [3].

PK urinary recovery
Analytical context
97.8% unchanged in urine (48 h)
Supports bioanalytical quantification in ADME
LC-MS method; single metabolite profile
Pharmacokinetics Bioavailability Urinary excretion Metabolic stability

Validated Research Applications for Cycloalliin Hydrochloride


Hepatic VLDL Assembly and Triglyceride Secretion Studies

Use cycloalliin hydrochloride as a selective probe for microsomal triglyceride transfer protein (MTP) inhibition in rodent models and HepG2 cell assays. The compound's demonstrated 45.9% MTP activity reduction (vs. control) and ~23% apoB secretion suppression at 10⁻⁶–10⁻⁴ M [1] make it appropriate for dissecting the MTP-apoB-VLDL axis, a mechanism not accessible via alliin or allicin due to their distinct metabolic fates. Ideal for pre-clinical programs targeting hypertriglyceridemia or non-alcoholic fatty liver disease (NAFLD).

Anti-Metastatic Drug Discovery: EMT and Invasion Assays

Employ cycloalliin HCl as a positive control or lead scaffold for suppressing TGF-β-induced EMT in NSCLC research. Its ability to inhibit Smad3 phosphorylation and Snail expression in A549 cells [2] provides a unique mechanism-of-action anchor not offered by S-allyl cysteine (which exerts cytotoxic effects via oxidative stress pathways) [3]. Suitable for in vitro invasion assays (Boyden chamber/Matrigel) and SMAD-reporter gene assays in NSCLC and potentially other carcinoma cell lines.

Precision ADME and Bioavailability Studies

Utilize cycloalliin hydrochloride as a model compound for pharmacokinetic studies requiring high urinary recovery (97.8% unchanged within 48 h) and minimal plasma metabolite interference [4]. Its well-characterized metabolic pathway (single reductive metabolite by gut flora) contrasts with the poly-metabolite profiles of alliin/allicin, enabling cleaner compartmental modelling and bioanalytical method validation in rodent pharmacokinetic studies.

Comparative Organosulfur Selectivity Profiling

Deploy cycloalliin HCl in comparative quinone reductase (QR) induction assays alongside isoalliin. Cycloalliin induces QR at 1 mM, whereas isoalliin requires 2 mM for detectable induction, providing a 2-fold potency differentiation [5]. This quantitative distinction supports compound library screening for chemopreventive agents targeting Nrf2/ARE pathways in murine hepatoma (Hepa 1c1c7) cells.

Application
Selection Property
Validation Focus
Hepatic VLDL assembly and TAG secretion research
MTP/apoB pathway specificity
MTP activity assay, apoB secretion endpoints
Anti-metastatic invasion research: EMT pathway assays
TGF-β/SMAD pathway suppression
Smad3 phosphorylation and Snail expression endpoints
ADME and bioavailability model studies
High urinary recovery, minimal metabolite interference
Parent compound quantification, bioanalytical method validation
Organosulfur selectivity profiling: QR induction assays
QR induction differentiation
Nrf2/ARE pathway activation screening
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